7-Amino-3-methyl[1,8]naphthyridin-2-ol

Positional isomer Structure-activity relationship Anticonvulsant screening

7-Amino-3-methyl[1,8]naphthyridin-2-ol (CAS 1931-46-0; molecular formula C₉H₉N₃O; molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the 1,8-naphthyridine family, characterized by a 7-amino group, a 3-methyl substituent, and a 2-hydroxyl (2-oxo tautomer) functionality on the fused bicyclic core. The 1,8-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, anticonvulsant, anticancer, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1931-46-0
Cat. No. B13976769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methyl[1,8]naphthyridin-2-ol
CAS1931-46-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC1=O)N=C(C=C2)N
InChIInChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeySOGDUVFLHGEYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3-methyl[1,8]naphthyridin-2-ol (CAS 1931-46-0): Procurement-Grade Structural and Functional Baseline


7-Amino-3-methyl[1,8]naphthyridin-2-ol (CAS 1931-46-0; molecular formula C₉H₉N₃O; molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the 1,8-naphthyridine family, characterized by a 7-amino group, a 3-methyl substituent, and a 2-hydroxyl (2-oxo tautomer) functionality on the fused bicyclic core . The 1,8-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, anticonvulsant, anticancer, anti-inflammatory, and kinase-inhibitory activities [1]. This particular substitution pattern—specifically the 3-methyl (rather than the more commonly studied 4-methyl) configuration—defines its distinct chemical identity and serves as a versatile synthetic intermediate or building block for further derivatization in drug discovery programs [2].

Why Interchanging 7-Amino-3-methyl[1,8]naphthyridin-2-ol with Positional Isomers or Des-Methyl Analogs Compromises Selectivity and Synthetic Utility


Within the 7-amino-naphthyridin-2-ol chemotype, the position of the methyl substituent is a critical determinant of both pharmacological activity and chemical reactivity. The 3-methyl isomer (CAS 1931-46-0) is structurally distinct from the 4-methyl isomer (7-Amino-4-methyl-1,8-naphthyridin-2-ol, CAS 1569-15-9) and the des-methyl analog (7-Amino-1,8-naphthyridin-2-ol, CAS 1931-44-8) . Published pharmacological screening of 2-substituted-4-methyl-7-amino-1,8-naphthyridines demonstrated that the 4-methyl series exhibits significant anticonvulsant activity in vivo—with several derivatives showing efficacy equivalent to diazepam (5 mg/kg) at 250 mg/kg doses—while being uniformly devoid of direct antibacterial activity (MIC > 1,024 µg/mL against Gram-positive and Gram-negative panels) [1]. The 3-methyl substitution alters the electron density distribution on the naphthyridine ring, potentially shifting target engagement profiles, metabolic stability, and the scope of feasible downstream synthetic transformations compared to the 4-methyl series [2]. Generic substitution between these positional isomers without verifying the specific positional chemistry therefore risks invalidating structure-activity relationships and synthetic route compatibility.

Quantitative Differentiation Evidence: 7-Amino-3-methyl[1,8]naphthyridin-2-ol vs. Closest Analogs


Positional Isomerism: 3-Methyl vs. 4-Methyl Substitution Determines Pharmacological Activity Profile

The 3-methyl substitution pattern on the naphthyridine core represents a critical structural variable that distinguishes this compound from the more extensively studied 4-methyl isomer series. In the 4-methyl-7-amino-1,8-naphthyridine series evaluated by Leonard et al. (2002), several 2-substituted derivatives exhibited anticonvulsant activity at 250 mg/kg equivalent to diazepam at 5 mg/kg, while all tested compounds were devoid of direct antibacterial activity (MIC > 1,024 µg/mL) [1]. The 3-methyl isomer positions the methyl group at a different electronic environment on the pyridine ring, which is predicted to alter the pKa of the 2-hydroxyl group and the nucleophilicity of the 7-amino group, thereby affecting both biological target engagement and chemical derivatization kinetics [2].

Positional isomer Structure-activity relationship Anticonvulsant screening

p38 MAP Kinase Inhibitor Scaffold: 7-Amino-Naphthyridone Core Demonstrates Validated Kinase Engagement

The 7-amino-naphthyridone scaffold has been validated as a p38 MAP kinase inhibitor chemotype by Natarajan et al. (2006) at Merck Research Laboratories. Benchmark compound 16, built on the 7-amino-naphthyridone core, demonstrated potent p38α inhibition in vitro, functional cellular activity, and excellent pharmacokinetic profiles across two animal species, achieving EC₅₀ doses as low as 0.2 mpk in inflammation models [1]. While this benchmark compound differs from the target compound in substitution pattern, the shared 7-amino-1,8-naphthyridine pharmacophoric element is critical for kinase hinge-binding. The 3-methyl substitution present in CAS 1931-46-0 may modulate kinase selectivity compared to other naphthyridone substitution patterns [2].

p38 MAP kinase Kinase inhibitor 7-amino-naphthyridone Anti-inflammatory

Antibiotic Modulation Activity: 1,8-Naphthyridine Derivatives Potentiate Fluoroquinolones Against Multi-Resistant Strains

A 2021 study by Araújo-Neto et al. demonstrated that 1,8-naphthyridine derivatives, while lacking direct antibacterial activity (MIC ≥ 1,024 µg/mL), can significantly potentiate fluoroquinolone antibiotics (norfloxacin, ofloxacin, lomefloxacin) against multi-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus strains when used at subinhibitory concentrations (MIC/8) [1]. This antibiotic-modulating property is a class-level feature of the 1,8-naphthyridine scaffold. The 3-methyl-7-amino-2-ol substitution pattern present in CAS 1931-46-0 provides two derivatizable handles (7-NH₂ and 2-OH) that could be exploited to optimize this synergistic activity, distinguishing it from analogs with fewer functionalization sites [2].

Antibiotic resistance Fluoroquinolone potentiation Gram-negative bacteria Synergism

Synthetic Versatility: Dual Reactive Handles (7-NH₂ and 2-OH) Enable Divergent Derivatization Strategies

The target compound possesses two chemically orthogonal reactive sites: a nucleophilic 7-amino group amenable to acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling, and a 2-hydroxyl group (existing in equilibrium with the 2-oxo tautomer) that can undergo O-alkylation, Mitsunobu reactions, or activation for nucleophilic displacement [1]. This contrasts with the des-methyl analog 7-amino-1,8-naphthyridin-2-ol (CAS 1931-44-8, MW: 161.16), which lacks the methyl group that provides additional steric and electronic modulation, and with the 4-methyl isomer (CAS 1569-15-9), which positions the methyl group in a different electronic environment . The 3-methyl group is strategically positioned to influence the reactivity of both adjacent functional groups through steric and inductive effects, enabling chemoselective transformations not achievable with the 4-methyl isomer .

Synthetic intermediate Heterocyclic building block Divergent synthesis Medicinal chemistry

Optimal Procurement and Application Scenarios for 7-Amino-3-methyl[1,8]naphthyridin-2-ol (CAS 1931-46-0)


Kinase Inhibitor Lead Generation: Exploiting the 7-Amino-Naphthyridine Pharmacophore for p38 or PI3K/mTOR Targeting

The 7-amino-naphthyridone scaffold has demonstrated validated p38α MAP kinase inhibition with in vivo efficacy at EC₅₀ doses as low as 0.2 mpk [1]. Additionally, 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors . The 3-methyl-7-amino-1,8-naphthyridin-2-ol scaffold provides a structurally differentiated starting point for kinase inhibitor medicinal chemistry programs, where the 2-OH can be elaborated to optimize hinge-binding interactions and the 7-NH₂ can be functionalized to modulate selectivity and pharmacokinetic properties. Procurement of the 3-methyl isomer specifically—rather than the 4-methyl variant—is advised for programs seeking to explore underexplored chemical space within the naphthyridine kinase inhibitor landscape.

Anticonvulsant Drug Discovery: Leveraging Class-Validated CNS Activity with a Differentiated Substitution Pattern

The 4-methyl-7-amino-1,8-naphthyridine series has produced derivatives with in vivo anticonvulsant activity equivalent to diazepam (5 mg/kg) at oral doses of 250 mg/kg in the MES seizure model [1]. While direct anticonvulsant data for the 3-methyl isomer are not published, the scaffold's established CNS penetration and anticonvulsant phenotype make the 3-methyl variant a rational candidate for CNS-focused medicinal chemistry. The altered methyl position is expected to modulate both target engagement at GABAergic or glutamatergic sites and metabolic liability, offering potential differentiation from the 4-methyl series. Users should plan for de novo pharmacological screening rather than assuming direct activity translation.

Antibiotic Adjuvant Development: Dual-Functionalization Platform for Fluoroquinolone Potentiation

1,8-Naphthyridine derivatives have been shown to potentiate fluoroquinolone antibiotics against multi-resistant Gram-negative and Gram-positive strains at subinhibitory concentrations (MIC/8), despite lacking direct antibacterial activity (MIC ≥ 1,024 µg/mL) [1]. The target compound's dual reactive handles (7-NH₂ and 2-OH) provide a chemical platform for systematic structure-activity relationship studies aimed at optimizing this synergistic effect. The 3-methyl group may influence membrane permeability and efflux pump susceptibility, parameters critical for intracellular accumulation in resistant bacterial strains. Procurement of this specific substitution pattern enables exploration of chemical space not covered by the more common 4-methyl or des-methyl analogs.

Heterocyclic Building Block for Divergent Library Synthesis in Drug Discovery

As a synthetic intermediate, 7-Amino-3-methyl[1,8]naphthyridin-2-ol offers three functionalization sites (7-NH₂, 2-OH/oxo, and 3-CH₃) with orthogonal reactivity profiles, enabling divergent library synthesis strategies [1]. Compared to the des-methyl analog 7-amino-1,8-naphthyridin-2-ol (CAS 1931-44-8, MW: 161.16), the 3-methyl group provides additional steric bulk and electronic modulation that can be advantageous for generating compound libraries with enhanced three-dimensionality and target selectivity. The 3-methyl positional isomer specifically offers distinct chemoselectivity compared to the 4-methyl isomer (CAS 1569-15-9), enabling access to regioisomeric compound series . This compound is suitable for medicinal chemistry groups executing parallel synthesis or DNA-encoded library (DEL) construction where scaffold diversity is a key objective.

Quote Request

Request a Quote for 7-Amino-3-methyl[1,8]naphthyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.